4-Methoxy-3-methylidenehexan-2-one
Description
4-Methoxy-3-methylidenehexan-2-one is a β,γ-unsaturated ketone featuring a methoxy group at the C4 position and a methylidene (CH₂=C) moiety at C3. Its structure (CH₃O-C₄H₆-C(=O)-CH₂-CH₃) confers unique electronic and steric properties. The conjugated enone system (C3 methylidene and C2 carbonyl) enhances reactivity toward nucleophilic additions and cycloadditions, while the methoxy group modulates polarity and solubility.
Properties
CAS No. |
155882-09-0 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
4-methoxy-3-methylidenehexan-2-one |
InChI |
InChI=1S/C8H14O2/c1-5-8(10-4)6(2)7(3)9/h8H,2,5H2,1,3-4H3 |
InChI Key |
SWXKKNFBJDGTIY-UHFFFAOYSA-N |
SMILES |
CCC(C(=C)C(=O)C)OC |
Canonical SMILES |
CCC(C(=C)C(=O)C)OC |
Synonyms |
2-Hexanone, 4-methoxy-3-methylene- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclopentenone Derivatives (e.g., 3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate)
Structural Similarities :
- Both compounds contain conjugated enone systems (C=O and adjacent double bond).
- Methoxy groups are present in both, influencing electronic distribution.
Key Differences :
- Cyclic vs. Acyclic Systems: The cyclopentenone derivatives () exhibit ring strain, enhancing reactivity in Diels-Alder reactions compared to the acyclic 4-Methoxy-3-methylidenehexan-2-one.
- Synthesis: Cyclopentenones are synthesized via enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation, as in , Section 3.2.3), whereas the target compound may require alternative methods like acid-catalyzed elimination or Wittig reactions.
Table 1: Cyclic vs. Acyclic Enone Comparison
Amino Ester Derivatives (e.g., Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride)
Functional Group Contrast :
- The amino ester in contains a methylamino group and ester functionality, differing from the ketone and methoxy groups in the target compound.
Alcohol Intermediates (e.g., 4-Methyl-2-hexanol)
Functional Group Comparison :
- 4-Methyl-2-hexanol () is a secondary alcohol, lacking the conjugated enone system.
Physicochemical Properties :
- Solubility : The ketone group in this compound increases polarity compared to the alcohol, enhancing water solubility.
- Applications: Alcohols like 4-Methyl-2-hexanol are typically used as solvents or intermediates, whereas the target compound’s reactivity makes it suitable for cascade syntheses .
Cyclic Ketones (e.g., Tetrahydro-6-(2-hydroxy-16,19-dimethylhexacosyl)-4-methyloxan-2-one)
Structural Contrast :
- The chromenone derivative () is a cyclic ether-ketone with a long alkyl chain, contrasting with the acyclic, shorter-chain target compound.
Reactivity and Stability :
- Conjugation Effects : The methylidene group in this compound allows for conjugation with the carbonyl, stabilizing the molecule but increasing susceptibility to Michael additions. The cyclic ketone in lacks this conjugation, reducing such reactivity .
Table 2: Reactivity Comparison with Cyclic Ketones
| Reaction Type | This compound | Cyclic Chromenone () |
|---|---|---|
| Michael Addition | High | Low |
| Oxidation Stability | Moderate (due to enone) | High (cyclic protection) |
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